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4-Ethoxyphenethylamine

Catalog No.
S3715716
CAS No.
62885-82-9
M.F
C10H15ON
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxyphenethylamine

CAS Number

62885-82-9

Product Name

4-Ethoxyphenethylamine

IUPAC Name

2-(4-ethoxyphenyl)ethanamine

Molecular Formula

C10H15ON
C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8,11H2,1H3

InChI Key

OQIMYLCOTAZDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)CCN

Neurotransmitter Interactions:

One area of research focuses on how 4-EPEA interacts with neurotransmitters in the brain. Studies suggest it might influence the dopamine and serotonin systems (). These neurotransmitters play a crucial role in regulating mood, cognition, and reward processing. Understanding how 4-EPEA affects these systems could provide insights into its potential psychoactive effects.

Pharmacological Properties:

Another research area investigates the pharmacological properties of 4-EPEA. Some studies have attempted to characterize its effects on behavior in animal models (). However, more research is required to fully understand its mechanism of action and potential therapeutic applications.

4-Ethoxyphenethylamine, also known as escaline, is a synthetic compound belonging to the phenethylamine class of substances. It is characterized by a phenyl ring connected to an amino group via an ethyl chain, with additional substituents that include two methoxy groups at the 3 and 5 positions, and an ethoxy group at the 4 position of the phenyl ring. The molecular formula for 4-ethoxyphenethylamine is C12H19NO3C_{12}H_{19}NO_3 and its molecular weight is approximately 225.28 g/mol .

This compound is structurally related to mescaline, a well-known psychedelic, and exhibits psychoactive properties. The first synthesis of escaline was reported in 1954 by Benington et al., and its effects were later documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story, where he described its dosage range as 40 to 60 mg, with effects lasting between 8 to 12 hours .

Due to the lack of research on 4-EPEA, its mechanism of action remains unknown. However, its structural relation to other phenethylamines like mescaline might indicate potential interactions with neurotransmitter systems, but this is purely speculative and requires further investigation [].

Typical of phenethylamines. Notable reactions include:

  • Oxidation: This compound can be oxidized to form corresponding quinones.
  • Reduction: It may also be reduced under certain conditions, potentially affecting its psychoactive properties.

The presence of methoxy and ethoxy groups influences its reactivity and interaction with biological systems.

The primary mechanism of action for 4-ethoxyphenethylamine involves its interaction with serotonin receptors, particularly the serotonin 5-HT2A receptor. It acts as a partial agonist at this receptor, which is implicated in the psychedelic effects associated with the compound. The binding affinity of escaline at the serotonin 5-HT2A receptor is reported to be significantly higher than that of mescaline, contributing to its enhanced psychoactive effects .

The activation of this receptor leads to a cascade of intracellular events, including the release of calcium ions and activation of downstream signaling pathways that result in altered perception and cognition .

The synthesis of 4-ethoxyphenethylamine typically involves multi-step organic reactions. While specific synthetic routes may vary, general approaches include:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds.
  • Alkylation: An ethyl group is introduced through alkylation reactions.
  • Methoxylation: Methoxy groups are added using methylating agents under controlled conditions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

These methods have been refined over time to enhance yield and reduce by-products.

Studies on the interactions of 4-ethoxyphenethylamine indicate that it can interact with various neurotransmitter systems beyond serotonin, including:

  • Dopaminergic Systems: Potential effects on dopamine receptors may contribute to its psychoactive profile.
  • Other Psychedelics: Interaction studies suggest that combining escaline with other psychoactive substances (e.g., cannabis or stimulants) could amplify effects or lead to adverse reactions such as increased anxiety or psychotic episodes .

These interactions highlight the complexity of its pharmacodynamics and the need for caution in combined use.

4-Ethoxyphenethylamine shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Mescaline3,4,5-trimethoxyphenethylamineClassic psychedelic; lower potency than escaline
2C-E4-Ethyl-2,5-dimethoxyphenethylamineMore potent; different substitution pattern
3-Methoxy-4-ethoxyphenethylamineSimilar structure but lacks methoxy at R3Lesser-known; fewer studies available
ProscalineSimilar structure with different substitutionsRelated but distinct pharmacological profile

These compounds illustrate the diversity within the phenethylamine class while emphasizing the unique properties of 4-ethoxyphenethylamine due to its specific substitutions which enhance its psychoactivity compared to others like mescaline .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Wikipedia

Ephedrine
2-(4-Ethoxyphenyl)ethan-1-amine

Dates

Last modified: 08-20-2023

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